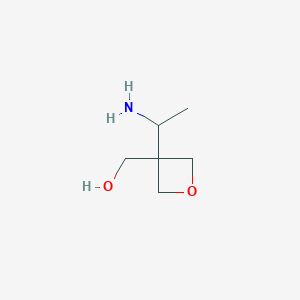
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound with the molecular formula C24H26FNO2. It is a white solid that is soluble in organic solvents such as dichloromethane, ether, and chloroform . This compound is primarily used as a reagent or intermediate in organic synthesis, particularly in the synthesis of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with trans-4-(4-butylcyclohexyl)benzoic acid and 3-fluoro-4-cyanophenol . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide; polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate
Uniqueness
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a fluorophenyl group and a butylcyclohexyl group makes it particularly useful in the synthesis of specialized aromatic compounds and advanced materials .
Properties
Molecular Formula |
C23H27FO2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate |
InChI |
InChI=1S/C23H27FO2/c1-2-3-5-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23(25)26-22-7-4-6-21(24)16-22/h4,6-7,12-18H,2-3,5,8-11H2,1H3 |
InChI Key |
OIOVYKKOGZMSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


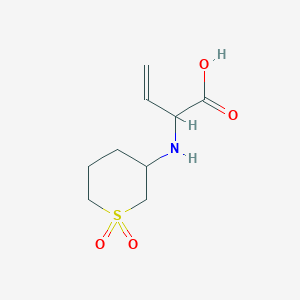

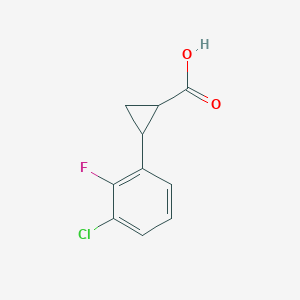
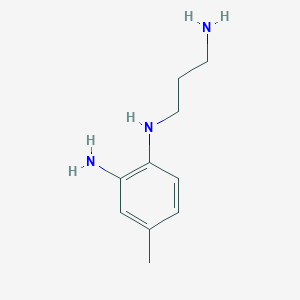
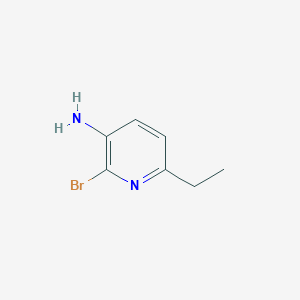
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)

![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)

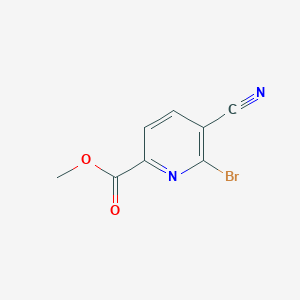
![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)
